molecular formula C35H57N11O10 B14184948 L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- CAS No. 842950-26-9

L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl-

Cat. No.: B14184948
CAS No.: 842950-26-9
M. Wt: 791.9 g/mol
InChI Key: OIRQIWBRUQYIMZ-FRXWOFFRSA-N
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Description

L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is a peptide composed of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities. This particular peptide sequence includes amino acids such as L-Alanine, L-Asparagine, L-Arginine, L-Valine, L-Phenylalanine, and L-Serine, each contributing unique properties to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like L-Phenylalanine and L-Arginine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Phenylalanine can lead to the formation of phenylpyruvic acid.

Scientific Research Applications

Chemistry

Peptides like this one are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.

Biology

In biological research, such peptides can be used to study cell signaling pathways, enzyme-substrate interactions, and receptor binding.

Medicine

Peptides are explored for their therapeutic potential, including as drugs for treating diseases like cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to them, either activating or inhibiting their function. The pathways involved depend on the specific biological context and the nature of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Arginyl-L-alanine: Another peptide with similar amino acid composition.

    Aprotinin: A polypeptide with a different sequence but similar inhibitory functions.

Uniqueness

L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is unique due to its specific sequence and the combination of amino acids it contains. This sequence determines its specific biological activity and interactions, distinguishing it from other peptides.

Properties

CAS No.

842950-26-9

Molecular Formula

C35H57N11O10

Molecular Weight

791.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C35H57N11O10/c1-17(2)26(32(53)41-19(5)34(55)56)46-31(52)24(16-47)44-30(51)23(14-20-10-7-6-8-11-20)43-33(54)27(18(3)4)45-29(50)22(12-9-13-40-35(38)39)42-28(49)21(36)15-25(37)48/h6-8,10-11,17-19,21-24,26-27,47H,9,12-16,36H2,1-5H3,(H2,37,48)(H,41,53)(H,42,49)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,55,56)(H4,38,39,40)/t19-,21-,22-,23-,24-,26-,27-/m0/s1

InChI Key

OIRQIWBRUQYIMZ-FRXWOFFRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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